molecular formula C14H14N4 B11687627 (1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone

(1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone

Cat. No.: B11687627
M. Wt: 238.29 g/mol
InChI Key: AUVSPPFSWHBKLQ-JYFOCSDGSA-N
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Description

(1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone is a chemical compound that features a pyridine ring attached to an ethanone group, which is further linked to a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone typically involves the condensation reaction between 3-pyridinecarboxaldehyde and ethanone hydrazone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amines derived from the hydrazone group.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound is studied for its potential as a ligand in metal-binding studies. It can form stable complexes with transition metals, which are of interest for their catalytic and biological activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It has shown promise as an antimicrobial and anticancer agent in preliminary studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and its versatile reactivity.

Mechanism of Action

The mechanism of action of (1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(2-pyridinyl)ethanone [(E)-1-(2-pyridinyl)ethylidene]hydrazone
  • (1E)-1-(4-pyridinyl)ethanone [(E)-1-(4-pyridinyl)ethylidene]hydrazone
  • (1E)-1-(3-pyridinyl)propanone [(E)-1-(3-pyridinyl)propylidene]hydrazone

Uniqueness

(1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with metals and its versatile reactivity make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(E)-1-pyridin-3-yl-N-[(E)-1-pyridin-3-ylethylideneamino]ethanimine

InChI

InChI=1S/C14H14N4/c1-11(13-5-3-7-15-9-13)17-18-12(2)14-6-4-8-16-10-14/h3-10H,1-2H3/b17-11+,18-12+

InChI Key

AUVSPPFSWHBKLQ-JYFOCSDGSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CN=CC=C1)/C)/C2=CN=CC=C2

Canonical SMILES

CC(=NN=C(C)C1=CN=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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